AZ-Ghs-22

概要

準備方法

AZ-GHS-22の合成には、いくつかのステップが含まれます。合成経路には、次のステップが含まれます。

ベンゾチアゾール環の形成: これは、2-アミノチオフェノールと適切なカルボン酸誘導体を反応させることを含みます。

スルホン化: 次に、ベンゾチアゾール誘導体は、スルホニルクロリドを使用してスルホン化されます。

ピペラジンとのカップリング: スルホン化されたベンゾチアゾールは、4-メチルピペラジンとカップリングされます。

最終的なカップリング: 得られた中間体は、適切な条件下で2-クロロ-5-モルホリニルベンゾアミドとカップリングされ、this compoundが得られます.

化学反応の分析

AZ-GHS-22は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、スルホニル基をチオール基に変換することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンなどの求核剤が含まれます . これらの反応から生成される主な生成物には、スルホキシド、スルホン、置換ベンゾアミドが含まれます .

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

科学的研究の応用

AZ-Ghs-22 is a chemical compound with the molecular formula C27H33ClN6O5S2 and a CAS number of 1143020-91-0 . It primarily functions as an inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. This receptor is important in regulating appetite, energy balance, and growth hormone secretion, making this compound interesting for metabolic research and potential therapeutic uses. AstraZeneca R&D Charnwood initially developed this compound . Currently, its global highest Research and Development status is preclinical .

Potential Applications

- Weight Management : this compound's mechanism of action suggests it could be used in weight management and to treat metabolic disorders.

- Reduced Neuropsychiatric Side Effects : The compound's low central nervous system exposure may result in fewer neuropsychiatric side effects compared to other compounds that target similar pathways.

- Targeted Therapies : this compound stands out due to its potent inverse agonist activity specifically on GHS-R1a and its minimal central nervous system effects, making it a candidate for targeted therapies without the extensive side effects associated with broader receptor interactions.

Comparison with Other Compounds

| Compound Name | Mechanism | IC50 (nM) | CNS Penetration | Unique Features |

|---|---|---|---|---|

| This compound | Inverse agonist of GHS-R1a | 0.77 | Low | Strong specificity for GHS-R1a |

| JMV 2959 | Agonist of GHS-R1a | 2.5 | Moderate | Promotes appetite |

| PYY(3-36) | Agonist of Y2 receptor | 10 | High | Involved in satiety signaling |

| MK-0677 | Agonist of GHS-R1a | 0.5 | Moderate | Increases growth hormone secretion |

Research

- GHS-R1a Inverse Agonists : Studies have identified this compound as a non-CNS penetrant inverse agonist of GHS-R1a, with an IC50 (affinity) of 6.7 nM . A related compound, AZ-GHS-38, is a CNS penetrant inverse agonist with an IC50 (affinity) of 0.77 nM . Research indicates that AZ-GHS-38, but not this compound, reduced acute food intake in wild-type mice, an effect not observed in GHS-R1a knockout mice, which demonstrates the involvement of the receptor in the mechanism of action .

- Structural Optimization : Structural optimization has led to the modulation of the biological profile from partial to inverse agonism and to the optimization of physicochemical and pharmacokinetic properties .

Ongoing Research

作用機序

類似化合物との比較

AZ-GHS-22は、グレリン受容体に対する高い効力と選択性により、他の類似化合物と比較してユニークです . 類似の化合物には以下が含まれます。

PF-05190457: グレリン受容体の別の逆アゴニストであり、ヒトで成長ホルモン分泌と代謝プロセスへの影響について試験されています.

JMV1843: バイアスシグナル伝達特性を持つグレリン受容体を標的とする非ペプチド低分子.

AZ-GHS-38: 同じクラスの別の化合物で、同様の薬理学的特性があります.

特性

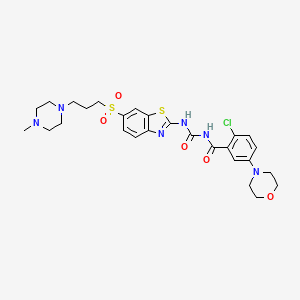

IUPAC Name |

2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFQFKFKWKWIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。